molecular formula C16H21ClO B8486087 3-(4-Heptylphenyl)prop-2-enoyl chloride CAS No. 57045-19-9

3-(4-Heptylphenyl)prop-2-enoyl chloride

Cat. No.: B8486087
CAS No.: 57045-19-9
M. Wt: 264.79 g/mol
InChI Key: PNGABSLKIWVPMN-UHFFFAOYSA-N
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Description

3-(4-Heptylphenyl)prop-2-enoyl chloride is an acryloyl chloride derivative featuring a heptyl (C₇H₁₅) substituent at the para position of its phenyl ring. This compound belongs to the cinnamoyl chloride family, characterized by a conjugated α,β-unsaturated carbonyl system.

Properties

CAS No.

57045-19-9

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

3-(4-heptylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C16H21ClO/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)12-13-16(17)18/h8-13H,2-7H2,1H3

InChI Key

PNGABSLKIWVPMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(4-Heptylphenyl)prop-2-enoyl chloride with structurally related acryloyl chlorides, highlighting differences in substituents, molecular weight, and key physical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical/Chemical Properties References
3-(4-Heptylphenyl)prop-2-enoyl chloride C₁₆H₂₁ClO 264.79* 4-Heptylphenyl High hydrophobicity; low polarity N/A
(2E)-3-(4-Ethoxyphenyl)acryloyl chloride C₁₁H₁₁ClO₂ 210.66 4-Ethoxyphenyl Moderate polarity (ethoxy group); higher water solubility
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O 201.05* 4-Chlorophenyl Electron-withdrawing Cl enhances electrophilicity
4-Fluorocinnamoyl chloride C₉H₆ClFO 188.60* 4-Fluorophenyl Fluorescent properties; anticancer activity
3-(3,4,5-Trimethoxyphenyl)acryloyl chloride C₁₂H₁₃ClO₄ 256.68* 3,4,5-Trimethoxyphenyl Electron-donating groups; research applications

*Calculated based on molecular formula unless explicitly provided in evidence.

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the carbonyl carbon, increasing reactivity in nucleophilic acyl substitutions (e.g., amidation, esterification) . Electron-Donating Groups (Heptyl, Ethoxy, Methoxy): Reduce electrophilicity, slowing reaction kinetics.
  • Solubility: The heptyl group renders 3-(4-Heptylphenyl)prop-2-enoyl chloride highly lipophilic, favoring nonpolar solvents (e.g., hexane, chloroform). In contrast, ethoxy and trimethoxy derivatives exhibit improved solubility in polar solvents .
Acyl Chloride Reactivity
  • Chloro/Fluoro Derivatives: The 4-chloro and 4-fluoro analogs () demonstrate high reactivity in amidation and esterification due to strong electron-withdrawing effects. For example, 4-fluorocinnamoyl chloride is utilized in synthesizing fluorescent dyes and bioactive molecules .
  • Ethoxy/Trimethoxy Derivatives: The ethoxy group () and trimethoxy substituents () reduce electrophilicity, requiring harsher reaction conditions (e.g., elevated temperatures or catalysts). These compounds are often used in pharmaceutical intermediates .
  • Heptyl Derivative: The bulky heptyl group may slow reaction rates but could stabilize micelle formation in surfactant applications.

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